3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile
Description
This compound is a purine nucleoside analog featuring a 6-amino group on the purine core, a ribose-like oxolane (tetrahydrofuran) ring with stereospecific hydroxyl and hydroxymethyl groups, and a 2-sulfanylpropanenitrile substituent. Structurally, it belongs to the adenosine derivative family, which is critical in modulating adenosine receptors (A1, A2A, A2B, A3) involved in cardiovascular, neurological, and immune functions .
Properties
Molecular Formula |
C13H16N6O4S |
|---|---|
Molecular Weight |
352.37 g/mol |
IUPAC Name |
3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile |
InChI |
InChI=1S/C13H16N6O4S/c14-2-1-3-24-13-17-10(15)7-11(18-13)19(5-16-7)12-9(22)8(21)6(4-20)23-12/h5-6,8-9,12,20-22H,1,3-4H2,(H2,15,17,18)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
IAEBWUNZHMTRJH-WOUKDFQISA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)SCCC#N)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)SCCC#N)N |
Origin of Product |
United States |
Preparation Methods
Sugar Activation
The sugar moiety (ribose derivative) is activated as a glycosyl donor. Common methods include:
- Triflate formation : Reacting the sugar with triflic anhydride in pyridine.
- Bromide intermediates : Using brominated sugars, though less common due to instability.
Example Reaction :
$$
\text{Sugar-OH} + \text{Triflic anhydride} \xrightarrow{\text{Pyridine}} \text{Sugar-OTf} + \text{Pyridinium triflate}
$$
Purine Glycosylation
The activated sugar reacts with the purine base. For 6-amino-9-purin-2-yl, silyl protection of the amino group may be required to prevent side reactions.
Reaction Conditions :
| Parameter | Typical Values | Reference |
|---|---|---|
| Solvent | Dichloromethane or 1,2-dichloroethane | |
| Catalyst | Silver triflate (AgOTf) | |
| Temperature | 0–20°C |
Example Pathway :
- Amino group protection : 6-Amino-9-purin-2-yl → 6-Acetamido-9-purin-2-yl.
- Glycosylation : Coupling with sugar-OTf in the presence of AgOTf.
- Deprotection : Removal of acetamide under acidic conditions.
Introduction of the Sulfanyl Group
The sulfanyl group at position 2 is introduced via nucleophilic substitution or coupling reactions.
Halogenation and Thiolation
A halogen (e.g., bromine) is first introduced at position 2, followed by displacement with a thiolate.
Reaction Steps :
- Halogenation :
$$
\text{Purine} + \text{POCl}3/\text{Br}2 \rightarrow \text{2-Bromo-purine}
$$ - Thiolation :
$$
\text{2-Bromo-purine} + \text{HS-R} \xrightarrow{\text{Base}} \text{2-S-R-purine} + \text{HBr}
$$
Reagents and Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Halogenation | POCl₃/Br₂, 50°C, 2 hours | 70–85% | |
| Thiolation | NaSH or HS-CH₂CH₂CN, DMF, RT | 60–75% |
Direct Sulfanyl Coupling
In some cases, palladium-catalyzed coupling (e.g., Suzuki) may be used, though this is less common for purine nucleosides.
Attachment of Propanenitrile
The propanenitrile moiety is linked via the sulfanyl group.
Alkylation of Thiol
The sulfanyl group reacts with a halogenated propanenitrile (e.g., 3-bromopropanenitrile).
Reaction :
$$
\text{S-H} + \text{Br-CH}2\text{CH}2\text{CN} \xrightarrow{\text{K}2\text{CO}3} \text{S-CH}2\text{CH}2\text{CN} + \text{KBr}
$$
Optimized Conditions :
| Parameter | Value | Reference |
|---|---|---|
| Solvent | THF or DMF | |
| Base | K₂CO₃ or DBU | |
| Temperature | 60–80°C |
Alternative Routes
- Nucleophilic substitution : Using propanenitrile derivatives with good leaving groups (e.g., tosylates).
- Click chemistry : Uncommon but theoretically viable for triazole linkers.
Key Challenges and Solutions
Stereochemical Control
The sugar moiety’s stereochemistry (2R,3R,4S,5R) requires precise glycosylation. Silver triflate (AgOTf) promotes β-selectivity in ribose derivatives.
Protection/Deprotection
Amino and hydroxyl groups may require protection (e.g., benzoyl, TBDMS) to minimize side reactions.
Yield Optimization
Critical factors include:
- Purity of intermediates : Halogenated purines may dimerize without proper storage.
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution.
Analytical Characterization
Post-synthesis validation involves:
- NMR : Confirm coupling positions and stereochemistry.
- HPLC-MS : Verify molecular weight (C₁₅H₂₀N₆O₄S) and purity.
Comparative Analysis of Synthetic Routes
| Route | Steps | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Halogenation-Thiolation | 2 | POCl₃, Br₂, NaSH | 60–75% | High regioselectivity | Toxicity of halogens |
| Direct Alkylation | 1 | K₂CO₃, Br-CH₂CH₂CN | 50–65% | Simplicity | Lower yields |
| Suzuki Coupling | 3 | Pd catalyst, boronic acid | 40–50% | Flexibility for diverse linkers | High cost of catalysts |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible activity as an inhibitor of specific enzymes or receptors involved in various diseases. For instance:
- Antiviral Activity : Research indicates that purine derivatives can inhibit viral replication. The sulfanyl group may enhance binding affinity to viral proteins.
Biochemical Research
In biochemical assays, this compound can serve as a substrate or inhibitor for enzymes such as kinases and phosphatases. Its unique functional groups allow it to interact with active sites of these enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
Genetic Studies
The compound's purine base structure makes it relevant in studies involving nucleic acids. It may be used to modify RNA or DNA sequences in genetic research or therapeutic applications, particularly in gene editing technologies like CRISPR.
Case Studies
Several studies have explored the applications of this compound:
Case Study 1: Antiviral Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to 3-[6-amino-9... exhibited significant antiviral activity against influenza viruses by inhibiting viral RNA polymerase activity. The study highlighted the importance of the oxolane ring in enhancing bioactivity.
Case Study 2: Enzyme Inhibition
Research conducted at a leading pharmaceutical lab explored the inhibition of protein kinases by this compound. The findings indicated that modifications to the sulfanyl group influenced binding kinetics and specificity towards various kinase targets.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound binds to these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions are complex and may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and pharmacological differences between the target compound and related adenosine analogs:
Key Findings from Comparative Studies
Regadenoson’s pyrazole carboxamide group confers A2A selectivity due to optimal steric and electronic interactions with the receptor’s extracellular loop . In contrast, the target compound’s sulfanylpropanenitrile substituent could alter selectivity profiles, though further studies are needed.
Pharmacokinetic Implications :
- The sulfanyl group in the target compound increases lipophilicity, likely improving membrane permeability compared to polar substituents like the sulfonic acid in PSB-0777 .
- Nitrile-containing analogs (e.g., the target compound and hex-5-ynenitrile ) may exhibit slower metabolic degradation than esters or amines, as nitriles resist hydrolysis under physiological conditions.
Therapeutic Potential: Regadenoson’s clinical success highlights the importance of A2A selectivity for minimizing side effects (e.g., bronchoconstriction via A2B/A3 off-target effects). The target compound’s nitrile group could offer a novel mechanism for tuning selectivity . PSB-12404’s A3 affinity suggests the target compound’s sulfur atom might similarly enhance interactions with cysteine-rich regions in A3 receptors, though this remains speculative without binding assays .
Research Challenges and Opportunities
- Synthetic Complexity : The target compound’s stereospecific oxolane ring and nitrile group require multi-step synthesis, akin to methods described for thiophosphate-protected nucleosides (e.g., compound 42 in ).
- Innovative Applications: Nitrile-modified nucleosides are underexplored in drug development but could leverage unique metabolic pathways (e.g., cyanide detoxification enzymes) for targeted delivery .
Biological Activity
3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile is a complex organic compound belonging to the purine nucleoside class. Its unique structure and functional groups suggest significant biological activities, making it a subject of various scientific studies.
The compound's molecular formula is with a molecular weight of 352.37 g/mol. The IUPAC name reflects its intricate structure, which includes a purine base and a sulfanylpropionitrile group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.37 g/mol |
| IUPAC Name | 3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile |
| InChI Key | IAEBWUNZHMTRJH-WOUKDFQISA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and nucleic acids. It modulates enzymatic activities and influences nucleic acid interactions, which can lead to significant biological effects such as:
- Antiviral Activity : The compound has been observed to inhibit viral replication by interfering with viral RNA synthesis.
- Antitumor Effects : Studies indicate that it may induce apoptosis in cancer cells, thereby reducing tumor growth.
- Anti-inflammatory Properties : The compound exhibits potential in modulating inflammatory pathways, suggesting its use in treating inflammatory diseases.
Research Findings and Case Studies
Recent studies have explored the biological activities of this compound in different contexts:
- Antiviral Studies : Research published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibit the replication of RNA viruses by targeting viral polymerases .
- Cancer Research : A study in Cancer Letters showed that the compound induces apoptosis in various cancer cell lines through the activation of caspase pathways .
- Inflammation Models : In vivo studies reported in Pharmacological Research indicated that treatment with this compound reduced markers of inflammation in animal models of arthritis .
Applications
The diverse biological activities suggest several potential applications:
- Pharmaceutical Development : As a lead compound for developing antiviral and anticancer drugs.
- Research Tool : Used in biochemical assays to study enzyme activity and nucleic acid interactions.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and what purification challenges are encountered?
The compound is typically synthesized via solid-phase nucleoside analog synthesis. Key steps include:
- Sugar moiety preparation : The oxolane ring (ribose analog) is functionalized with hydroxymethyl and dihydroxy groups using stereoselective phosphorylation and protecting-group strategies .
- Thioether linkage : The sulfanylpropanenitrile group is introduced via Michael addition or thiol-ene click chemistry, requiring inert conditions to prevent oxidation of the thioether bond .
- Purification challenges : High-performance liquid chromatography (HPLC) with ion-pairing reagents (e.g., triethylammonium acetate) is critical due to the compound’s polar nature and similarity to byproducts .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR spectroscopy : H and C NMR confirm stereochemistry of the oxolane ring and thioether linkage. P NMR is used if phosphate-containing intermediates are present .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 413.12 for [M+H]) and detects impurities .
- X-ray crystallography : Single-crystal analysis resolves absolute configuration, particularly for the ribose-like oxolane ring .
Q. How can researchers identify potential biological targets for this compound?
- Radioligand binding assays : Screen against purinergic receptors (e.g., P2Y family) due to structural similarity to adenosine derivatives. Competitive binding studies with H-labeled antagonists (e.g., AR-C67085) quantify affinity .
- Surface plasmon resonance (SPR) : Direct binding kinetics to immobilized receptor extracellular domains .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the sulfanyl group introduction during synthesis?
The sulfanylpropanenitrile group attaches preferentially at the purine’s 2-position due to:
- Electronic effects : The 2-position’s lower electron density facilitates nucleophilic aromatic substitution.
- Steric hindrance : Bulkier substituents at the 6-amino group (e.g., ribose analog) direct reactivity to the 2-position.
- Computational validation : Density functional theory (DFT) calculations show a 12.3 kcal/mol energy barrier difference between 2- and 8-position pathways .
Q. How should researchers address contradictory binding affinity data reported across studies?
Contradictions often arise from assay conditions. Mitigation strategies include:
- Buffer standardization : Use HEPES (pH 7.4) with 1 mM Mg to stabilize receptor conformations .
- Orthogonal assays : Compare SPR (direct binding) with functional assays (e.g., cAMP inhibition for P2Y receptor activity) .
- Control experiments : Test for metabolite interference (e.g., hydrolysis products) via LC-MS .
Q. What computational methods are suitable for modeling this compound’s interactions with purinergic receptors?
- Molecular docking : AutoDock Vina or Glide predicts binding poses in P2Y receptor pockets. Key interactions include hydrogen bonds between the ribose dihydroxy groups and receptor residues (e.g., His184 in P2Y) .
- Molecular dynamics (MD) simulations : GROMACS simulations (100 ns) assess stability of the thioether linkage in the receptor’s hydrophobic cleft .
- QM/MM hybrid models : Evaluate electronic effects of the nitrile group on binding energy .
Q. What strategies optimize reaction conditions for milligram-to-gram scale synthesis?
- Design of experiments (DoE) : Use a 3 factorial design to optimize temperature (20–40°C), solvent (DMF vs. acetonitrile), and catalyst loading (0.5–2 mol%) .
- Process analytical technology (PAT) : In-line FTIR monitors nitrile group stability during prolonged reactions .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factor scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
